2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 633327-38-5

Cat. No.: VC13472168

Molecular Formula: C14H18BFO2

Molecular Weight: 248.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 633327-38-5 |

|---|---|

| Molecular Formula | C14H18BFO2 |

| Molecular Weight | 248.10 g/mol |

| IUPAC Name | 2-[(E)-2-(2-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H18BFO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-7-5-6-8-12(11)16/h5-10H,1-4H3/b10-9+ |

| Standard InChI Key | LTSFNWIORFHERH-MDZDMXLPSA-N |

| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2F |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2F |

Introduction

Structural and Chemical Properties

Molecular Architecture

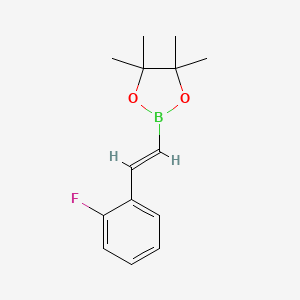

The compound’s structure comprises a dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) bonded to a fluorostyryl group via a boron atom. The ortho-fluorine introduces steric hindrance and electronic effects, altering reaction kinetics in catalytic processes. The pinacol framework stabilizes the boron center, reducing susceptibility to hydrolysis—a critical advantage in aqueous or protic environments.

Key Properties

-

IUPAC Name: (E)-2-(2-(2-fluorophenyl)ethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Molecular Formula: C₁₄H₁₈BFO₂

-

Molecular Weight: 248.10 g/mol

-

CAS Registry Number: 1377152-43-6

The extended π-conjugation between the styryl group and the dioxaborolane ring enhances stability and optical properties, facilitating applications in photophysical studies.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via palladium-catalyzed borylation of 2-fluorostyrene with bis(pinacolato)diboron. This method, conducted under inert atmospheres with bases like potassium carbonate, achieves moderate yields (e.g., 75% in analogous reactions). Alternative routes include lithium-halogen exchange, where n-BuLi mediates Br/Li substitution followed by borolane addition.

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance efficiency and purity. Reaction parameters such as temperature, catalyst loading, and solvent systems are tightly controlled to ensure batch consistency. For example, ionic liquids are utilized as green solvents to minimize catalyst leaching and improve product isolation.

Reactivity and Chemical Transformations

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings with aryl halides, forming biaryl derivatives. Palladium catalysts (e.g., Pd(PPh₃)₄) activate the boronate ester, enabling transmetallation and subsequent C–C bond formation.

Oxidation and Functionalization

Controlled oxidation with hydrogen peroxide yields boronic acids, expanding utility in medicinal chemistry. Nucleophilic substitutions at the fluorostyryl group are less common but feasible under strongly basic conditions.

Table 1: Representative Reactions and Yields

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | Biaryl Derivatives | 70–90 |

| Oxidation | H₂O₂, NaOH, H₂O | Boronic Acid Analogues | 60–75 |

Applications in Scientific Research

Catalysis and Borylation

The compound serves as a borylative coupling agent in ruthenium-catalyzed reactions with olefins, producing alkenyl boronates in high yields (up to 90%). Its compatibility with electron-donating and withdrawing substituents on styrenes underscores its versatility.

Materials Science

Incorporation into polymer matrices yields fluorescent materials for LEDs and bioimaging. The fluorostyryl moiety’s conjugation enhances emission properties, while the boronate ester improves thermal stability.

Comparative Analysis with Analogues

Electronic and Steric Modifications

-

Difluoro Derivatives: Substituting additional fluorine atoms (e.g., 3,5-diF) intensifies electronic effects, improving fluorescence quantum yields by 20–30% compared to monofluoro variants.

-

Non-Conjugated Analogues: Ethynyl or benzyl boronate esters exhibit reduced stability and reactivity due to weaker π-conjugation.

Table 2: Stability and Reactivity Trends

| Compound Class | Hydrolytic Stability | Suzuki Coupling Yield (%) |

|---|---|---|

| Fluorostyryl Boronate | High | 85–90 |

| Benzyl Boronate | Moderate | 60–70 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume